molecular formula C18H10Cl2O2S2 B5026776 (Z)-6,6'-Dichloro-4,4'-dimethyl-3H,3'H-[2,2'-bibenzo[b]thiophenylidene]-3,3'-dione

(Z)-6,6'-Dichloro-4,4'-dimethyl-3H,3'H-[2,2'-bibenzo[b]thiophenylidene]-3,3'-dione

Cat. No.: B5026776
M. Wt: 393.3 g/mol
InChI Key: NDDLLTAIKYHPOD-ZCXUNETKSA-N
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Description

(Z)-6,6’-Dichloro-4,4’-dimethyl-3H,3’H-[2,2’-bibenzo[b]thiophenylidene]-3,3’-dione is a complex organic compound belonging to the class of bibenzo[b]thiophenes

Preparation Methods

The synthesis of (Z)-6,6’-Dichloro-4,4’-dimethyl-3H,3’H-[2,2’-bibenzo[b]thiophenylidene]-3,3’-dione typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of the appropriate thiophene derivatives.

    Reaction Conditions: The thiophene derivatives undergo a series of reactions including halogenation, methylation, and cyclization under controlled conditions.

    Industrial Production: Industrial production methods may involve the use of catalysts and optimized reaction conditions to enhance yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are used for purification and characterization.

Chemical Reactions Analysis

(Z)-6,6’-Dichloro-4,4’-dimethyl-3H,3’H-[2,2’-bibenzo[b]thiophenylidene]-3,3’-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced thiophene derivatives.

    Substitution: The compound can undergo substitution reactions, where halogen atoms are replaced by other functional groups using reagents like Grignard reagents or organolithium compounds.

Scientific Research Applications

(Z)-6,6’-Dichloro-4,4’-dimethyl-3H,3’H-[2,2’-bibenzo[b]thiophenylidene]-3,3’-dione has several scientific research applications:

    Organic Electronics: The compound is used as a building block in the synthesis of organic semiconductors and light-emitting diodes (LEDs).

    Pharmaceuticals: It is investigated for its potential use in drug development due to its unique structural properties and biological activity.

    Materials Science: The compound is used in the development of advanced materials with specific optical and electronic properties.

Mechanism of Action

The mechanism of action of (Z)-6,6’-Dichloro-4,4’-dimethyl-3H,3’H-[2,2’-bibenzo[b]thiophenylidene]-3,3’-dione involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to specific sites, modulating the activity of these targets and influencing various biochemical pathways.

Comparison with Similar Compounds

(Z)-6,6’-Dichloro-4,4’-dimethyl-3H,3’H-[2,2’-bibenzo[b]thiophenylidene]-3,3’-dione can be compared with other similar compounds such as:

    4,4’-Bibenzo[c]thiophene: This compound shares a similar core structure but lacks the dichloro and dimethyl substitutions, resulting in different chemical and physical properties.

    Dibenzothiophene: Another related compound with a simpler structure, often used as a precursor in the synthesis of more complex thiophene derivatives.

    Benzothiophene: A simpler analog with a single thiophene ring, used in various applications including pharmaceuticals and organic electronics.

The uniqueness of (Z)-6,6’-Dichloro-4,4’-dimethyl-3H,3’H-[2,2’-bibenzo[b]thiophenylidene]-3,3’-dione lies in its specific substitutions, which confer distinct electronic and steric properties, making it valuable for specialized applications.

Properties

IUPAC Name

(2Z)-6-chloro-2-(6-chloro-4-methyl-3-oxo-1-benzothiophen-2-ylidene)-4-methyl-1-benzothiophen-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H10Cl2O2S2/c1-7-3-9(19)5-11-13(7)15(21)17(23-11)18-16(22)14-8(2)4-10(20)6-12(14)24-18/h3-6H,1-2H3/b18-17-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDDLLTAIKYHPOD-ZCXUNETKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC2=C1C(=O)C(=C3C(=O)C4=C(S3)C=C(C=C4C)Cl)S2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC2=C1C(=O)/C(=C/3\C(=O)C4=C(S3)C=C(C=C4C)Cl)/S2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H10Cl2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9058735
Record name D&C Red No. 30
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9058735
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

393.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2379-74-0
Record name Benzo[b]thiophen-3(2H)-one, 6-chloro-2-(6-chloro-4-methyl-3-oxobenzo[b]thien-2(3H)-ylidene)-4-methyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name D&C Red No. 30
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9058735
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-chloro-2-(6-chloro-4-methyl-3-oxobenzo[b]thien-2(3H)-ylidene)-4-methylbenzo[b]thiophene-3(2H)-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.017.422
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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